

Early-Phase Clinical Trial Results and Mechanistic Overview of Ecraprost

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Note: The clinical development of **Ecraprost** (a prodrug of Prostaglandin E1) was discontinued. The following information is a synthesis of publicly available data from its clinical trials and the established mechanism of action for its active form, Prostaglandin E1.

Quantitative Data Summary from a Phase III Clinical Trial

A pivotal Phase III, randomized, multicenter, double-blind, placebo-controlled study was conducted to evaluate the efficacy of lipo-**ecraprost** in patients with critical leg ischemia (CLI) who were not candidates for revascularization. The study was terminated prematurely due to futility based on an interim analysis.[1] The primary endpoint was the composite of death or amputation above the ankle at 6 months.[1]



Outcome Measure	Lipo-Ecraprost (n=179)	Placebo (n=177)
Amputations at 6 Months	29	23
Deaths at 6 Months	18	10
Total Patients Randomized	-	383 (of a planned 560)
Patients Receiving at Least One Dose	179	177
Patients Lost to Follow-up	-	23

Data sourced from a study published in the Journal of Vascular Surgery.[1]

A separate study evaluating lipo-**ecraprost** as an adjunctive therapy after distal revascularization in CLI patients also showed no significant benefit. In this trial, there were 17 major amputations in the lipo-**ecraprost** group and 19 in the placebo group at 180 days. There were 13 deaths in the lipo-**ecraprost** group and 19 in the placebo group.[2]

Experimental Protocol: Phase III Study of Lipo-Ecraprost in CLI

This section details the methodology for the key Phase III trial of lipo-**ecraprost** in patients with critical leg ischemia who had no revascularization options.[1]

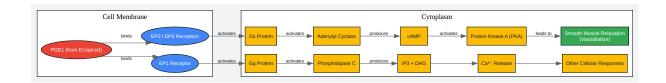
- Study Design: The trial was a randomized, multicenter, double-blind, and placebo-controlled study.
- Patient Population: Patients with a diagnosis of critical leg ischemia (CLI) who were not candidates for surgical or endovascular revascularization were enrolled.
- Intervention:
 - Treatment Group: Received 60 μg of lipo-ecraprost.
 - Control Group: Received a matching placebo.



- Administration: The study drug was administered intravenously five days a week for a total of eight weeks.
- Primary Endpoint: The primary outcome measure was the rate of the composite endpoint of death or amputation above the level of the ankle at 180 days (6 months).

Presumed Signaling Pathway of Ecraprost (as a Prostaglandin E1 Analog)

Ecraprost is a prodrug that is converted to Prostaglandin E1 (PGE1). PGE1 exerts its effects by binding to a family of G-protein coupled receptors known as E-prostanoid (EP) receptors. The vasodilatory and anti-platelet aggregation effects, which were of primary interest for treating CLI, are predominantly mediated through the EP2 and EP4 receptors. These receptors are coupled to a Gs protein, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates downstream targets that result in smooth muscle relaxation and vasodilation. PGE1 can also bind to the EP1 receptor, which is coupled to a Gq protein, leading to an increase in intracellular calcium.



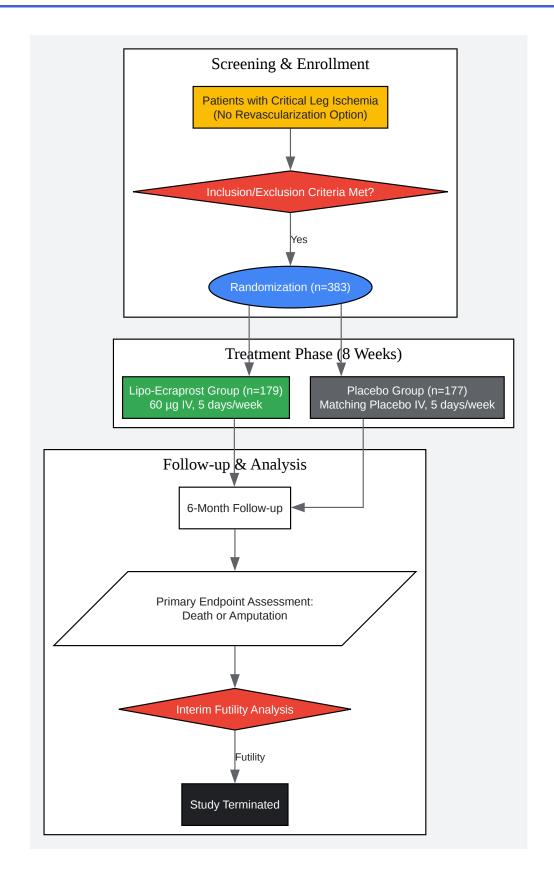
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Presumed Signaling Pathway of **Ecraprost** (as a PGE1 Analog).

Experimental Workflow of the Phase III CLI Trial

The following diagram illustrates the logical flow of the Phase III clinical trial for lipo-ecraprost in patients with critical leg ischemia.





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Experimental Workflow of the Phase III Lipo-Ecraprost CLI Trial.



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- 2. [Mechanisms of action of prostaglandin E1 in therapy of peripheral arterial occlusive diseases] PubMed [pubmed.ncbi.nlm.nih.gov]
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